4-Isothiocyanatobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatobenzenesulfonate is a chemical compound with the molecular formula C7H5NO3S2. It is commonly used in organic synthesis and biochemical research due to its reactivity and versatility. This compound is known for its ability to form stable derivatives with amines, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzenesulfonate is typically synthesized through a two-step process:
Reaction of 4-sulfobenzoyl chloride with sodium isothiocyanate: This reaction produces 4-sulfophenyl isothiocyanate.
Neutralization with sodium hydroxide or sodium carbonate: This step yields the sodium salt form of 4-sulfophenyl isothiocyanate.
Industrial Production Methods: The industrial production of 4-sulfophenyl isothiocyanate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced as a monohydrate to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can add to nucleophiles, forming various adducts.
Common Reagents and Conditions:
Amines: React with 4-sulfophenyl isothiocyanate to form stable thiourea derivatives.
Nucleophiles: Such as alcohols and thiols, can react with the isothiocyanate group.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Adducts: Formed from reactions with nucleophiles.
Scientific Research Applications
4-Isothiocyanatobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-sulfophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amines. The isothiocyanate group reacts with the nucleophilic amine group to form a thiourea linkage. This reaction is highly specific and forms stable products, making it useful for labeling and derivatization in biochemical assays .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the sulfonic acid group, making it less soluble in water.
Benzyl isothiocyanate: Another related compound, but with a benzyl group instead of a phenyl group.
Uniqueness: 4-Isothiocyanatobenzenesulfonate is unique due to its sulfonic acid group, which enhances its solubility in water and makes it more reactive in aqueous environments. This property distinguishes it from other isothiocyanates and broadens its range of applications .
Properties
CAS No. |
7216-63-9 |
---|---|
Molecular Formula |
C7H5NO3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
4-isothiocyanatobenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-3-1-6(2-4-7)8-5-12/h1-4H,(H,9,10,11) |
InChI Key |
LBYBJJOUISDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)O |
Related CAS |
17614-69-6 (hydrochloride salt) |
Synonyms |
4-isothiocyanatobenzenesulfonate 4-isothiocyanatobenzenesulfonate sodium salt 4-sulfophenyl isothiocyanate p-isothiocyanatobenzenesulfonate para-isothiocyanatobenzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.